molecular formula C22H26O4 B14311644 Diethyl 2-methyl-2,4-diphenylpentanedioate CAS No. 113777-30-3

Diethyl 2-methyl-2,4-diphenylpentanedioate

Cat. No.: B14311644
CAS No.: 113777-30-3
M. Wt: 354.4 g/mol
InChI Key: HHSVKLJYFYYMGN-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-2,4-diphenylpentanedioate is an organic compound with a complex structure that includes both ester and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-methyl-2,4-diphenylpentanedioate typically involves esterification reactions. One common method is the reaction of 2-methyl-2,4-diphenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-2,4-diphenylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester groups can yield alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-methyl-2,4-diphenylpentanedioic acid.

    Reduction: Formation of diethyl 2-methyl-2,4-diphenylpentanediol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Diethyl 2-methyl-2,4-diphenylpentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-methyl-2,4-diphenylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The phenyl groups may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-methyl-2,4-diphenylpentanedioic acid
  • Diethyl 2-methyl-2,4-diphenylpentanediol
  • 2-Methyl-2,4-diphenylpentanedioic acid

Uniqueness

Diethyl 2-methyl-2,4-diphenylpentanedioate is unique due to its ester functionality combined with phenyl groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in synthesis and research.

Properties

CAS No.

113777-30-3

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

diethyl 2-methyl-2,4-diphenylpentanedioate

InChI

InChI=1S/C22H26O4/c1-4-25-20(23)19(17-12-8-6-9-13-17)16-22(3,21(24)26-5-2)18-14-10-7-11-15-18/h6-15,19H,4-5,16H2,1-3H3

InChI Key

HHSVKLJYFYYMGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C1=CC=CC=C1)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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